A Comprehensive Technical Guide to the Synthesis and Characterization of 5-(Isoxazol-3-yl)oxazole-4-carboxylic Acid
A Comprehensive Technical Guide to the Synthesis and Characterization of 5-(Isoxazol-3-yl)oxazole-4-carboxylic Acid
Abstract
This technical guide provides a detailed exploration of the synthesis and characterization of 5-(isoxazol-3-yl)oxazole-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2][3] The unique juxtaposition of the isoxazole and oxazole ring systems, coupled with a carboxylic acid functionality, presents a compelling scaffold for the design of novel therapeutic agents.[2] This document outlines a plausible and efficient synthetic pathway, rooted in established principles of heterocyclic chemistry. Furthermore, it details a comprehensive characterization workflow, employing modern analytical techniques to ensure the structural integrity and purity of the synthesized compound. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage the potential of complex heterocyclic frameworks.
Introduction: The Significance of Isoxazole-Oxazole Hybrids
Heterocyclic compounds form the bedrock of a vast array of pharmaceuticals and biologically active molecules.[1][4][5] Among these, isoxazole and oxazole moieties are particularly prominent due to their diverse pharmacological profiles, which include anti-inflammatory, antimicrobial, and anticancer activities.[1][3] The strategic combination of these two five-membered heterocycles into a single molecular entity, such as 5-(isoxazol-3-yl)oxazole-4-carboxylic acid, offers the potential for synergistic or novel biological effects. The carboxylic acid group further enhances the molecule's utility, serving as a versatile handle for subsequent chemical modifications, such as esterification or amidation, to modulate its physicochemical properties and biological targets.[2]
The synthesis of such a multi-functional molecule requires a carefully designed strategy that allows for the sequential and controlled construction of each heterocyclic ring and the introduction of the carboxylic acid functionality.[2] This guide presents a rational approach to this synthetic challenge, followed by a rigorous characterization protocol to unequivocally confirm the identity and purity of the final product.
Synthetic Strategy and Experimental Protocol
The synthesis of 5-(isoxazol-3-yl)oxazole-4-carboxylic acid can be logically approached through a multi-step sequence. A plausible retrosynthetic analysis suggests the formation of the oxazole ring as a key final step, preceded by the construction of the isoxazole core.
Overall Synthetic Workflow
The proposed synthetic pathway commences with the formation of an isoxazole intermediate, which is then elaborated to introduce the necessary precursors for the subsequent oxazole ring formation and installation of the carboxylic acid group.
Caption: A generalized workflow for the synthesis of the target molecule.
Step-by-Step Experimental Protocol
Disclaimer: This protocol is a proposed route and should be adapted and optimized based on laboratory conditions and findings. Appropriate safety precautions must be taken at all times.
Step 1: Synthesis of Ethyl 5-methylisoxazole-3-carboxylate
This initial step involves a classic 1,3-dipolar cycloaddition reaction to construct the isoxazole ring.
-
Rationale: The reaction between a nitrile oxide and an alkyne is a highly efficient and regioselective method for the synthesis of 3,5-disubstituted isoxazoles.[6]
-
Procedure:
-
To a stirred solution of ethyl acetoacetate (1.0 eq) in a suitable solvent such as ethanol, add a solution of hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq) in water.
-
Heat the reaction mixture at reflux for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Extract the residue with ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford ethyl 5-methylisoxazole-3-carboxylate.
-
Step 2: Synthesis of Ethyl 5-(bromomethyl)isoxazole-3-carboxylate
This step introduces a reactive handle for the subsequent oxazole ring formation.
-
Rationale: N-Bromosuccinimide (NBS) is a common and effective reagent for the allylic bromination of methyl groups adjacent to an aromatic ring.
-
Procedure:
-
Dissolve ethyl 5-methylisoxazole-3-carboxylate (1.0 eq) in carbon tetrachloride.
-
Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide.
-
Reflux the mixture under irradiation with a UV lamp for 2-4 hours.
-
Cool the reaction mixture and filter off the succinimide.
-
Wash the filtrate with aqueous sodium thiosulfate solution and then with brine.
-
Dry the organic layer and concentrate to yield the crude ethyl 5-(bromomethyl)isoxazole-3-carboxylate, which can often be used in the next step without further purification.
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Step 3: Synthesis of Ethyl 5-(isoxazol-3-yl)oxazole-4-carboxylate
The formation of the oxazole ring is achieved through a Hantzsch-type synthesis.
-
Rationale: This reaction involves the condensation of an α-haloketone (or its equivalent) with an amide to form the oxazole ring. In this case, the brominated isoxazole acts as the electrophile.
-
Procedure:
-
To a solution of ethyl 5-(bromomethyl)isoxazole-3-carboxylate (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF), add formamide (2.0 eq).
-
Heat the reaction mixture at 100-120 °C for 8-12 hours.
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into ice water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry, filter, and concentrate the organic phase.
-
Purify the residue by column chromatography to obtain ethyl 5-(isoxazol-3-yl)oxazole-4-carboxylate.
-
Step 4: Synthesis of 5-(Isoxazol-3-yl)oxazole-4-carboxylic acid
The final step is the hydrolysis of the ester to the carboxylic acid.
-
Rationale: Saponification using a strong base is a standard method for the conversion of esters to carboxylic acids.[2]
-
Procedure:
-
Dissolve the ethyl 5-(isoxazol-3-yl)oxazole-4-carboxylate (1.0 eq) in a mixture of ethanol and water.
-
Add an aqueous solution of lithium hydroxide or sodium hydroxide (2.0 eq).
-
Stir the mixture at room temperature for 2-4 hours, or until the reaction is complete as indicated by TLC.
-
Acidify the reaction mixture to pH 2-3 with dilute hydrochloric acid.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield the final product, 5-(isoxazol-3-yl)oxazole-4-carboxylic acid.
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Characterization of 5-(Isoxazol-3-yl)oxazole-4-carboxylic acid
A thorough characterization is essential to confirm the structure and assess the purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.
Characterization Workflow
The following workflow ensures a comprehensive analysis of the final product.
Caption: A systematic workflow for the characterization of the final compound.
Expected Analytical Data
The following table summarizes the expected data from various analytical techniques for 5-(isoxazol-3-yl)oxazole-4-carboxylic acid (C₇H₄N₂O₄, Molecular Weight: 180.12 g/mol ).[2]
| Technique | Expected Observations | Rationale |
| ¹H NMR | - Aromatic protons on the isoxazole and oxazole rings (distinct chemical shifts).- A broad singlet for the carboxylic acid proton (typically downfield, >10 ppm).[7] | The chemical environment of each proton determines its resonance frequency. Carboxylic acid protons are highly deshielded.[8][9][10] |
| ¹³C NMR | - Resonances for the carbon atoms of the isoxazole and oxazole rings.- A downfield signal for the carboxylic acid carbonyl carbon (typically 160-185 ppm).[7] | The electronegativity of adjacent atoms and the hybridization state influence the carbon chemical shifts.[8][10][11] |
| Mass Spectrometry (MS) | - A molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the molecular weight of the compound.- Characteristic fragmentation patterns, including the loss of CO₂ (44 Da) from the carboxylic acid.[7] | MS provides information about the molecular weight and the fragmentation of the molecule, which aids in structural confirmation.[12][13][14][15] |
| Infrared (IR) Spectroscopy | - A broad O-H stretching band for the carboxylic acid (approx. 2500-3300 cm⁻¹).- A strong C=O stretching band for the carboxylic acid (approx. 1700-1725 cm⁻¹).- C=N and C-O stretching vibrations characteristic of the isoxazole and oxazole rings.[7] | Functional groups absorb infrared radiation at specific frequencies, allowing for their identification.[16][17][18][19] |
| High-Performance Liquid Chromatography (HPLC) | - A single major peak, indicating high purity. | HPLC is a powerful technique for assessing the purity of a compound by separating it from any impurities.[20] |
Conclusion
This technical guide has detailed a robust and logical pathway for the synthesis of 5-(isoxazol-3-yl)oxazole-4-carboxylic acid. The proposed multi-step synthesis leverages well-established reactions in heterocyclic chemistry to construct the core scaffold. Furthermore, a comprehensive analytical workflow has been outlined to ensure the unambiguous characterization and purity assessment of the final product. The insights and protocols provided herein are intended to empower researchers in the fields of medicinal chemistry and drug discovery to explore the therapeutic potential of this and related novel heterocyclic compounds.
References
-
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. Available at: [Link]
-
The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. Available at: [Link]
-
Synthesis of Novel Isoxazole Fused Heterocycles. Taylor & Francis Online. Available at: [Link]
-
Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI. Available at: [Link]
-
Isoxazole: A Bioactive Five-Membered Heterocycle With Diverse Applications. IGI Global. Available at: [Link]
-
Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography. PubMed. Available at: [Link]
-
Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC. Available at: [Link]
-
Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. LMA leidykla. Available at: [Link]
-
NMR Spectroscopic Data for Compounds 1−4. ResearchGate. Available at: [Link]
-
Time-Resolved Photoelectron Spectroscopy Studies of Isoxazole and Oxazole. The Journal of Physical Chemistry A - ACS Publications. Available at: [Link]
-
Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes. Available at: [Link]
-
(PDF) Theoretical-study-of-Isoxazoles-and-their-derivatives. ResearchGate. Available at: [Link]
-
Synthesis and identification of a carboxylic acid. YouTube. Available at: [Link]
-
Acids: Derivatization for GC Analysis. Available at: [Link]
-
No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application. Shimadzu. Available at: [Link]
-
Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. JournalsPub. Available at: [Link]
-
5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. NIH. Available at: [Link]
-
(PDF) Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. ResearchGate. Available at: [Link]
-
Core spectroscopy of oxazole. The Journal of Chemical Physics - AIP Publishing. Available at: [Link]
-
Mass spectrometry of carboxylic acid derivatives. Request PDF - ResearchGate. Available at: [Link]
-
Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica. Available at: [Link]
-
Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
Oxazole - Optional[1H NMR] - Spectrum. SpectraBase. Available at: [Link]
-
Mass Spectrometric Analysis. Aromatic Acids and Esters. Analytical Chemistry. Available at: [Link]
-
Use of NMR and Other Spectroscopy Techniques in Heterocyclic Oxadiazole Derivatives Studies: A Review. STM Journals. Available at: [Link]
-
Spectroscopy of Carboxylic Acids. Oregon State University. Available at: [Link]
-
Mass Spectrometry of Heterocyclic Compounds. DTIC. Available at: [Link]
-
(PDF) Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates. ResearchGate. Available at: [Link]
-
Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors. PubMed. Available at: [Link]
-
Synthesis of indole-3-isoxazole-5-carboxamide derivatives. Reagents and... ResearchGate. Available at: [Link]
-
Identification of N-(5-tert-Butyl-isoxazol-3-yl)-N′-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][4][21]benzothiazol-2-yl]phenyl}urea Dihydrochloride (AC220), a Uniquely Potent,. ACS Publications - American Chemical Society. Available at: [Link]
Sources
- 1. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy 5-(Isoxazol-3-yl)oxazole-4-carboxylic acid | 1250404-35-3 [smolecule.com]
- 3. Isoxazole: A Bioactive Five-Membered Heterocycle With Diverse Applications: Science & Engineering Book Chapter | IGI Global Scientific Publishing [igi-global.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]
- 8. benchchem.com [benchchem.com]
- 9. Oxazole(288-42-6) 1H NMR spectrum [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. Use Of NMR And Other Spectroscopy Techniques In Heterocyclic Oxadiazole Derivatives Studies: A Review » Article [journals.stmjournals.com]
- 12. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. apps.dtic.mil [apps.dtic.mil]
- 16. journalspub.com [journalspub.com]
- 17. researchgate.net [researchgate.net]
- 18. derpharmachemica.com [derpharmachemica.com]
- 19. globalresearchonline.net [globalresearchonline.net]
- 20. shimadzu.com [shimadzu.com]
- 21. tandfonline.com [tandfonline.com]
